molecular formula C12H10BrClN2S2 B4853351 N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B4853351
M. Wt: 361.7 g/mol
InChI Key: DTRBQWTUSDMRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit the growth of cancerous cells and its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves the inhibition of the enzyme thioredoxin reductase, which is involved in redox signaling and antioxidant defense. This inhibition leads to the accumulation of reactive oxygen species, which induces apoptosis in cancerous cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancerous cells, it has also been shown to have anti-inflammatory and antioxidant effects. It has also been shown to reduce the levels of glucose and insulin in diabetic rats, suggesting that it may have potential therapeutic effects in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to inhibit the growth of cancerous cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer therapies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea. One area of focus is on developing new cancer therapies based on the compound's ability to induce apoptosis in cancerous cells. Another area of focus is on studying the compound's potential therapeutic effects in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential side effects.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancerous cells by inducing apoptosis. It has also been shown to have potential therapeutic effects in the treatment of other diseases, such as diabetes and Alzheimer's disease.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRBQWTUSDMRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.